C6Cl4O6Ru2

CO-Releasing Molecules (CORMs) Pharmacological tool Gasotransmitter research

Procure C6Cl4O6Ru2 (Tricarbonyldichlororuthenium(II) dimer / CORM-2) for its well-established dual role as a controlled CO donor in biological models and as a versatile catalyst precursor in organic synthesis. Unlike Ru3(CO)12, it offers a distinct activation pathway for piperidine carbonylation. With high DMSO solubility (up to 100 mM), it enables precise dosing in anti-inflammatory, cytoprotective, and vasodilation assays. Air-sensitive; requires inert atmosphere handling.

Molecular Formula C6Cl4O6Ru2
Molecular Weight 512.0 g/mol
CAS No. 22594-69-0
Cat. No. B1662661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6Cl4O6Ru2
CAS22594-69-0
Synonyms((Ru(CO)3Cl2)2)
carbon monoxide-releasing molecule-2
CORM-2
tricarbonyldichlororuthenium (II) dime
Molecular FormulaC6Cl4O6Ru2
Molecular Weight512.0 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru]Cl.Cl[Ru]Cl
InChIInChI=1S/6CO.4ClH.2Ru/c6*1-2;;;;;;/h;;;;;;4*1H;;/q;;;;;;;;;;2*+2/p-4
InChIKeyJYHHJVKGDCZCCL-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricarbonyldichlororuthenium(II) Dimer (CAS 22594-69-0): A Versatile Ruthenium Carbonyl Chloride for Catalysis and CO-Releasing Applications


C6Cl4O6Ru2, more commonly known as Tricarbonyldichlororuthenium(II) dimer (also referred to as [Ru(CO)3Cl2]2 or CORM-2) [1], is a dimeric ruthenium(II) carbonyl chloride complex. It is characterized by its off-white crystalline appearance, a decomposition temperature of 208°C, insolubility in water, and good solubility in organic solvents like DMSO . Its primary applications are as a versatile catalyst precursor in various organic transformations and as a pharmacological carbon monoxide (CO)-releasing molecule (CORM) [1].

Why Tricarbonyldichlororuthenium(II) Dimer (CAS 22594-69-0) Cannot Be Substituted by Other Ruthenium Carbonyls


The dimeric [Ru(CO)3Cl2]2 structure of C6Cl4O6Ru2 [1] imparts a specific combination of properties that distinguish it from other common ruthenium carbonyl catalysts, most notably the trinuclear cluster Ru3(CO)12. A direct substitution is not scientifically sound because these precursors exhibit divergent activation pathways and catalytic behaviors under identical conditions. For instance, in piperidine carbonylation, the use of Ru3(CO)12 leads to a complex, pressure-dependent activation mechanism involving the formation of a Ru(CO)5 intermediate [2], whereas C6Cl4O6Ru2 provides a distinct and successful catalytic entry point [2]. Furthermore, its defined CO-release profile makes it a standard tool in biological studies, a feature not shared by many non-chlorinated carbonyls .

Quantitative Differentiation of C6Cl4O6Ru2 (CAS 22594-69-0) Against Key Comparators


CO Release Capability: CORM-2 is an Established CO Donor for Biological Studies

C6Cl4O6Ru2 is a well-characterized, lipid-soluble carbon monoxide-releasing molecule (CORM-2). Its utility is based on its defined chemical composition and the ability to release CO in a concentration-dependent manner . This contrasts with other ruthenium carbonyl clusters like Ru3(CO)12, which are not standardly employed or characterized for controlled biological CO delivery. The quantitative basis for its use involves achieving specific concentrations in biological media to elicit measured physiological responses.

CO-Releasing Molecules (CORMs) Pharmacological tool Gasotransmitter research

Catalytic Precursor Utility: Successful Application in Piperidine Carbonylation

In the homogeneous catalytic carbonylation of piperidine, both C6Cl4O6Ru2 (Ru2(CO)6Cl4) and Ru3(CO)12 were evaluated as catalyst precursors [1]. The study explicitly notes that Ru2(CO)6Cl4 was used successfully as a precursor for this reaction [1]. The catalytic behavior of Ru3(CO)12 was found to be complex and strongly 'path-dependent', requiring precise pressure control (starting at 1.0 MPa CO) to avoid system degradation and achieve an active state [1].

Homogeneous Catalysis Carbonylation Ruthenium Catalyst Precursor

Solubility Profile: High DMSO Solubility Enables Biological Assays

The solubility of C6Cl4O6Ru2 is a critical property that dictates its applicability. It exhibits high solubility in dimethyl sulfoxide (DMSO), with reported concentrations reaching up to 100 mM . This is a key differentiator from other ruthenium complexes that may have lower solubility or require different, less biologically compatible solvents. For comparison, the common precursor ruthenium(III) chloride hydrate (RuCl3·xH2O) has different solubility characteristics and requires different handling.

Solubility DMSO Stock solution preparation

Handling and Stability: Specific Storage Requirements to Ensure Product Integrity

C6Cl4O6Ru2 is classified as air-sensitive and requires storage under an inert gas (e.g., nitrogen or argon) . While many metal carbonyls share this trait, the specific storage temperature of <15°C for this compound is a quantifiable requirement that impacts procurement and handling decisions. This contrasts with some other ruthenium complexes that may be stable under ambient atmosphere or require refrigeration, such as the commonly used Grubbs catalysts which have defined, but different, storage protocols.

Storage conditions Air sensitivity Inert atmosphere

Procurement-Driven Application Scenarios for C6Cl4O6Ru2 (CAS 22594-69-0)


As a Validated CO-Releasing Molecule (CORM-2) for Gasotransmitter Research

This is the primary and most validated application scenario. Procure C6Cl4O6Ru2 for its well-established role as a carbon monoxide-releasing molecule (CORM-2) [1]. Use it in cellular or in vitro models to investigate the physiological and pharmacological effects of CO, such as its anti-inflammatory , cytoprotective, or vasodilatory properties [2]. Its high solubility in DMSO (up to 100 mM) allows for precise dosing in biological assays .

As a Homogeneous Catalyst Precursor for Carbonylation and Other Organic Transformations

Procure C6Cl4O6Ru2 for use as a precursor to active catalytic species in organic synthesis. It has been demonstrated to be a successful catalyst for reactions like the carbonylation of piperidine, where its behavior can be differentiated from other common precursors such as Ru3(CO)12 [3]. It can be explored as a catalyst for hydrogenation, hydroformylation, and other transformations where ruthenium carbonyl chlorides are known to be effective [4]. Its air-sensitivity mandates that its use is planned within an inert atmosphere.

As a Starting Material for the Synthesis of Novel Ruthenium Complexes

Procure C6Cl4O6Ru2 as a valuable synthon in coordination chemistry. Its dimeric structure with bridging and terminal chloro and carbonyl ligands provides multiple reactive sites for ligand substitution and cluster formation [1]. It serves as a well-defined Ru(II) building block for generating libraries of new organometallic compounds with tailored properties for catalysis or materials science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for C6Cl4O6Ru2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.